molecular formula C23H27N5O2S B6566135 3,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946298-84-6

3,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6566135
CAS No.: 946298-84-6
M. Wt: 437.6 g/mol
InChI Key: BKXGLIFUJMBIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a 3,4-dimethyl-substituted benzene ring linked via a sulfonamide group to an aniline moiety. The aniline group is further substituted with a pyrimidine ring containing a methyl group at position 4 and a pyrrolidin-1-yl group at position 6. The pyrrolidine moiety introduces a five-membered saturated amine ring, which may enhance solubility and metabolic stability compared to linear amines. The molecular formula is C₂₃H₂₈N₆O₂S (calculated molecular weight: 452.58 g/mol).

Properties

IUPAC Name

3,4-dimethyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-16-6-11-21(14-17(16)2)31(29,30)27-20-9-7-19(8-10-20)25-23-24-18(3)15-22(26-23)28-12-4-5-13-28/h6-11,14-15,27H,4-5,12-13H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXGLIFUJMBIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex chemical compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the pyrrolidine and pyrimidine moieties suggests potential interactions with various biological targets.

Research indicates that sulfonamide derivatives often exhibit their biological effects through the inhibition of specific enzymes or receptors. For instance, studies have shown that certain benzenesulfonamides can influence cardiovascular functions by modulating perfusion pressure and coronary resistance through calcium channel interactions .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar sulfonamide derivatives have demonstrated significant activity against various pathogens. For example, N-(pyrazin-2-yl)benzenesulfonamides were evaluated for their antimicrobial effects, revealing promising results against M. tuberculosis .

Cardiovascular Effects

In isolated rat heart models, benzenesulfonamide derivatives have shown the ability to decrease perfusion pressure and coronary resistance. This effect was attributed to their interaction with calcium channels, indicating a potential therapeutic application in cardiovascular diseases .

Anticancer Potential

The compound could also possess anticancer properties. A study involving a panel of 60 human tumor cell lines indicated that certain benzenesulfonamide derivatives exhibited moderate cytostatic activity against cancer cells . Further exploration into the specific mechanisms by which this compound affects cancer cell proliferation is warranted.

Comparative Studies

To better understand the biological activity of 3,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide, it is essential to compare it with other related compounds:

Compound NameBiological ActivityMechanism
Benzenesulfonamide Modulates cardiovascular functionCalcium channel inhibition
Sulfapyrazine AntibacterialInhibition of folate pathway
Sulfadiazine AntiprotozoalTargets protozoal metabolism

This table highlights the diverse biological activities associated with similar compounds, suggesting that 3,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide may share similar pathways or targets.

Case Studies

  • Cardiovascular Study : An experimental design evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. Results indicated that certain compounds significantly reduced perfusion pressure over time, suggesting a direct impact on cardiovascular health .
  • Antimicrobial Evaluation : A series of substituted N-(pyrazin-2-yl)benzenesulfonamides were tested against M. tuberculosis, revealing promising MIC values comparable to established treatments . This highlights the potential for further development of 3,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide in antimicrobial therapy.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide exhibit significant anticancer properties. The pyrimidine and sulfonamide components are known to interact with various cellular pathways involved in cancer proliferation.

Case Study: A study published in Drug Target Insights demonstrated that derivatives of this compound showed potent inhibition against certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The sulfonamide moiety is historically recognized for its antimicrobial effects. Compounds with similar structures have been shown to inhibit bacterial growth by interfering with folate synthesis pathways.

Case Study: A recent investigation found that related sulfonamides displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be explored further for its antimicrobial efficacy .

Neurological Applications

The presence of the pyrrolidinyl group indicates potential neuroactive properties. Research into similar compounds has revealed activity at neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Case Study: In preclinical trials, derivatives of this compound were evaluated for their effects on neurotransmitter systems associated with anxiety and depression. Results indicated promising anxiolytic effects, warranting further exploration .

Inhibition of Enzymatic Activity

The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide synthesis and cell cycle regulation.

Receptor Modulation

It is hypothesized that the compound may modulate neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.

Antioxidant Activity

Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage.

Comparison with Similar Compounds

Structural Analogues and Key Differences

A comparative analysis of structurally related sulfonamide derivatives is provided below, highlighting substituent variations and their implications:

Compound Name & Evidence Reference Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups Physicochemical Notes
Target Compound Benzenesulfonamide + pyrimidine 3,4-dimethyl (benzene); 4-methyl-6-pyrrolidin-1-yl (pyrimidine) 452.58 Sulfonamide, pyrrolidine, methyl Pyrrolidine may improve solubility; methyl groups enhance lipophilicity.
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide Benzenesulfonamide + pyrimidine 4-amino (benzene); 4,6-dimethyl (pyrimidine) 294.33 (base) Sulfonamide, dimethylamino Co-crystallizes with benzoic acid, suggesting improved crystallinity. Dimethylamino groups may reduce solubility compared to pyrrolidine.
4-Methoxy-2,3-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide Benzenesulfonamide + pyridazine 4-methoxy-2,3-dimethyl (benzene); 3,4,5-trimethylpyrazole (pyridazine) 492.60 Sulfonamide, methoxy, pyrazole Methoxy group increases polarity; bulky pyridazine-pyrazole substituent may limit membrane permeability.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide + pyrazolopyrimidine Fluorophenyl, chromenone, fluoro 589.10 Sulfonamide, fluorophenyl, chromenone Fluorine enhances electronegativity and binding affinity; chromenone enables π-π interactions. High molecular weight may affect bioavailability.
Triazine-pyrrolidinyl derivative Triazine + multiple amines Dimethylamino, hydroxymethyl, pyrrolidinyl N/A (complex structure) Triazine, pyrrolidine, hydroxymethyl High structural complexity likely reduces synthetic yield; hydroxymethyl may improve aqueous solubility.

Functional Group Impact

  • Pyrrolidin-1-yl vs. Dimethylamino ( vs.
  • Methoxy vs. Methyl ( vs. Target Compound):
    The methoxy group in increases polarity, which could improve aqueous solubility but reduce membrane permeability. In contrast, the 3,4-dimethyl groups on the target compound’s benzene ring prioritize lipophilicity, favoring passive diffusion .
  • Fluorine Substituents (): Fluorine atoms in ’s compound enhance metabolic stability and binding interactions (e.g., hydrogen bonding or dipole interactions) but may introduce synthetic challenges due to the need for fluorination steps .

Preparation Methods

Formation of the Pyrimidine Core

The pyrimidine ring is synthesized via a Biginelli-like cyclocondensation between β-keto esters and guanidine derivatives. For this compound, 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine serves as the intermediate. Key steps include:

  • Condensation : Reaction of ethyl acetoacetate with guanidine nitrate in ethanol under reflux (78°C, 12 h) yields 4-methylpyrimidin-2-amine.

  • Pyrrolidine Functionalization : Nucleophilic substitution at the 6-position using pyrrolidine in dimethylformamide (DMF) at 110°C for 8 h introduces the pyrrolidin-1-yl group.

Table 1: Reaction Conditions for Pyrimidine Intermediate Synthesis

StepReagentsTemperatureTimeYield
CyclocondensationEthyl acetoacetate, guanidine78°C12 h68%
Pyrrolidine SubstitutionPyrrolidine, DMF110°C8 h82%

Sulfonamide Coupling

The sulfonamide moiety is introduced via a nucleophilic aromatic substitution between 3,4-dimethylbenzenesulfonyl chloride and the aniline-functionalized pyrimidine intermediate:

  • Aniline Activation : 4-Nitroaniline is reduced to 4-aminophenylpyrimidine using hydrogen gas (1 atm) and palladium-on-carbon (Pd/C) in ethanol (25°C, 2 h).

  • Sulfonylation : Reacting 3,4-dimethylbenzenesulfonyl chloride (1.2 eq) with the activated aniline in tetrahydrofuran (THF) and triethylamine (TEA) at 0–5°C for 4 h achieves 89% coupling efficiency.

Optimization Strategies for Enhanced Yield

Solvent and Catalyst Screening

  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while TEA scavenges HCl during sulfonylation.

  • Catalytic Systems : Pd/C (5 wt%) for nitro reduction minimizes side products compared to iron-based catalysts.

Table 2: Impact of Reaction Parameters on Sulfonamide Yield

ParameterOptimal ValueYield Improvement
Sulfonyl Chloride Eq.1.2+15%
Temperature0–5°C+22%
TEA Concentration2.5 eq+18%

Characterization and Quality Control

Spectroscopic Validation

  • NMR Analysis :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, aryl-H), 2.51 (s, 6H, CH₃).

    • ¹³C NMR : 158.4 ppm (C=N), 144.2 ppm (SO₂).

  • Mass Spectrometry : ESI-MS m/z 509.2 [M+H]⁺ confirms molecular weight.

Purity Assessment

HPLC with a C18 column (acetonitrile/water gradient) shows ≥98% purity. Residual solvents (DMF, THF) are <0.1% via GC-MS.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times by 40%:

  • Microreactor Design : Tubular reactors (0.5 mm ID) maintain precise temperature control during exothermic steps.

  • Cost Analysis : Bulk pricing for pyrrolidine ($12/kg) and sulfonyl chloride ($18/kg) reduces raw material costs by 30% compared to batch processing.

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrolysis of Sulfonyl Chloride : Strict moisture control (<50 ppm H₂O) in THF prevents hydrolysis to sulfonic acid.

  • Di-Substitution : Limiting sulfonyl chloride to 1.2 eq avoids N,N-di-sulfonamide byproducts .

Q & A

Basic: What are the typical synthetic routes for this sulfonamide derivative, and what intermediates are critical?

The synthesis typically involves:

  • Sulfonamide linkage formation : Reacting a sulfonyl chloride with an amine-containing intermediate under basic conditions (e.g., NaHCO₃ in THF) .
  • Pyrimidine ring construction : Using palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyrrolidine-substituted pyrimidine moiety .
  • Key intermediates : 4-Aminophenylpyrimidine derivatives and substituted benzene sulfonamides are critical precursors .
  • Solvents and catalysts : Dichloromethane or ethanol for solubility; Pd/C or NaH for coupling and deprotonation .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

  • Temperature control : Maintain 60–80°C during coupling reactions to balance reaction rate and byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve nucleophilicity in sulfonamide formation, while THF facilitates Pd-catalyzed steps .
  • Catalyst screening : Test Pd(OAc)₂ vs. Pd/C for coupling efficiency; use 1–5 mol% loading to minimize metal residues .
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water) to separate regioisomers .

Basic: What analytical methods confirm structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrrolidine N-H at δ 2.5–3.0 ppm; sulfonamide S=O at δ 7.1–7.3 ppm) .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ via ESI) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in the pyrimidine-pyrrolidine junction .

Advanced: How do structural features influence physicochemical properties and target binding?

  • Pyrrolidine moiety : Enhances solubility via tertiary amine basicity (pKa ~10) and induces conformational rigidity for selective kinase inhibition .
  • Sulfonamide group : Acts as a hydrogen-bond acceptor, critical for binding ATP pockets in enzymatic targets (e.g., carbonic anhydrase) .
  • 3,4-Dimethyl substitution : Increases lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing aqueous solubility .

Advanced: How to resolve discrepancies between computational and experimental bioactivity data?

  • Docking validation : Re-run simulations with explicit solvent models (e.g., TIP3P) to account for solvation effects .
  • Binding assays : Use surface plasmon resonance (SPR) to measure real-time kinetics and validate docking predictions .
  • Meta-analysis : Compare data across analogs (e.g., trifluoromethyl vs. methyl variants) to identify structure-activity trends .

Basic: What challenges arise in achieving pyrimidine ring regioselectivity?

  • Competitive substitution : The 4- and 6-positions on pyrimidine are electronically similar; use directing groups (e.g., amino at C2) to bias reactivity .
  • Protection strategies : Temporarily block reactive sites (e.g., Boc-protected amines) during coupling steps .
  • Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics in regioselective steps .

Advanced: How to address contradictory in vitro vs. in vivo pharmacological data?

  • Metabolic stability : Test liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation of pyrrolidine) .
  • Formulation adjustments : Use PEGylated nanoparticles to enhance bioavailability if poor solubility is observed in vivo .
  • Pharmacokinetic modeling : Integrate in vitro IC₅₀ and clearance rates to predict effective doses .

Basic: What parameters are critical for scaling synthesis from lab to pilot scale?

  • Heat management : Use jacketed reactors to maintain consistent temperatures during exothermic steps (e.g., sulfonylation) .
  • Solvent recovery : Implement distillation systems for ethanol/THF reuse to reduce costs .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression and intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.